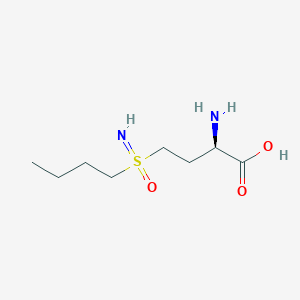

D-Buthionine-(S,R)-sulfoximine

Overview

Description

D-Buthionine-(S,R)-sulfoximine is a synthetic amino acid known for its ability to inhibit gamma-glutamylcysteine synthetase, a crucial enzyme in glutathione biosynthesis. This inhibition leads to the depletion of glutathione, a key molecule in cellular defense against oxidative stress (Griffith & Meister, 1979).

Synthesis Analysis

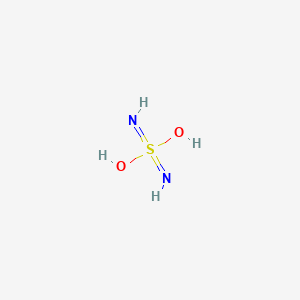

The synthesis of this compound typically involves treatment of corresponding sulfides or sulfoxides with hydrazoic acid. This method retains the stereochemistry of the amino acid while yielding a mixture of diastereomers at the sulfoximine sulfur (Griffith, 1987).

Molecular Structure Analysis

The molecular structure of this compound features the presence of a sulfoximine group attached to the buthionine backbone. The absolute configuration, bond lengths, and angles of this molecule have been determined using X-ray diffraction, providing insight into its stereochemical properties (Campbell et al., 1991).

Chemical Reactions and Properties

This compound undergoes various chemical reactions due to its unique structure. It can be converted to alpha-imino and alpha-keto acids and interacts with different enzymes, contributing to its biological activity and potential toxicity (Cooper et al., 1976).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are influenced by its molecular structure. The presence of the sulfoximine group impacts these properties, making it a distinct compound in terms of physical characteristics.

Chemical Properties Analysis

This compound's chemical properties, particularly its reactivity and interactions with other molecules, are central to its biological effects. Its ability to inhibit glutathione synthesis is a key chemical property, leading to its use in various research and clinical settings (Griffith & Meister, 1979).

Scientific Research Applications

Inhibition of Glutathione Synthesis

D-Buthionine-(S,R)-sulfoximine (BSO) is recognized for its potent and specific inhibition of glutathione synthesis. It achieves this by targeting gamma-glutamylcysteine synthetase, a key enzyme in glutathione biosynthesis, more effectively than similar compounds. This mechanism makes BSO a useful agent in experimental systems investigating glutathione synthesis inhibition (Griffith & Meister, 1979).

Enhancing Cytotoxicity of Chemotherapeutic Agents

BSO has been employed in clinical trials to enhance the cytotoxic effects of chemotherapeutic agents like melphalan. By depleting intracellular glutathione, BSO can overcome tumor resistance to various chemotherapeutic agents, especially alkylating agents and platinating compounds (Bailey, 1998).

Cytotoxic Effects on Human Neuroblastoma Cell Lines

In studies focused on human neuroblastoma cell lines, BSO demonstrated significant cytotoxicity, especially in cell lines with MYCN genomic amplification. BSO induces apoptosis in these cell lines, showcasing its potential as a therapeutic agent in specific cancer treatments (Anderson et al., 1999).

Anti-Trypanosoma cruzi Activity

BSO has shown effectiveness against Trypanosoma cruzi in murine models. It enhances the survival rate of infected mice and decreases parasitemia. Notably, the combination of BSO with drugs like nifurtimox further increases its efficacy against this parasite (Faúndez et al., 2008).

Analytical and Preparative Separation of Diastereomers

BSO's ability to inhibit gamma-glutamylcysteine synthetase has also led to advancements in the analytical and preparative separation of its diastereomers. This separation is crucial for understanding the specific interactions of each diastereomer in biological systems (Campbell et al., 1991).

Determination of Pharmacokinetics in Human Plasma

BSO's pharmacokinetics have been studied in human plasma, providing insights into its distribution, metabolism, and excretion. This information is vital for optimizing its use in clinical settings (Sandor et al., 1995).

Role in Drug Metabolism and Hepatotoxicity

Research on BSO's impact on hepatic drug metabolism in mice suggests its utility in studying the role of glutathione in the biotransformation of xenobiotics. BSO's ability to alter hepatic non-protein sulfhydryl content without affecting enzyme activities provides valuable insights into hepatic drug metabolism (White et al., 1984).

Mechanism of Action

Target of Action

The primary target of D-Buthionine-(S,R)-sulfoximine is Trypanothione Reductase . This enzyme plays a crucial role in the survival and virulence of certain parasites, making it an attractive target for therapeutic interventions .

Mode of Action

This compound interacts with Trypanothione Reductase, specifically at a site in the dimer interface . This site is a known binding site for naphthoquinone-type compounds . The interaction between this compound and Trypanothione Reductase leads to changes in the enzyme’s activity, thereby affecting the survival and virulence of the parasites .

Biochemical Pathways

The interaction of this compound with Trypanothione Reductase affects the trypanothione system, which is a unique biochemical pathway found in certain parasites . This system is involved in maintaining the redox balance within the parasite, and its disruption can lead to harmful downstream effects, including increased susceptibility to oxidative stress .

Result of Action

The interaction of this compound with Trypanothione Reductase and the subsequent disruption of the trypanothione system can increase the toxicity of certain drugs to parasites . For example, it has been observed that this compound increases the toxicity of nifurtimox and benznidazole to Trypanosoma cruzi .

Safety and Hazards

properties

IUPAC Name |

(2R)-2-amino-4-(butylsulfonimidoyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3S/c1-2-3-5-14(10,13)6-4-7(9)8(11)12/h7,10H,2-6,9H2,1H3,(H,11,12)/t7-,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQFBVYMGADDTQ-SKKCEABJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=N)(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCS(=N)(=O)CC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424955 | |

| Record name | D-Buthionine-(S,R)-sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113158-69-3 | |

| Record name | D-Buthionine-(S,R)-sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

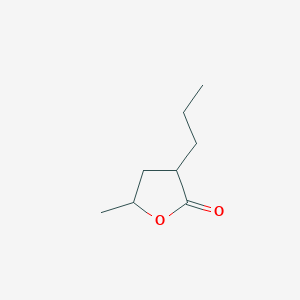

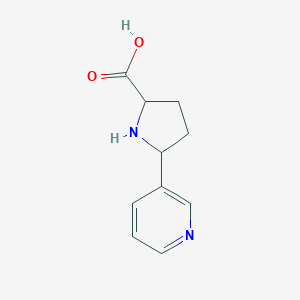

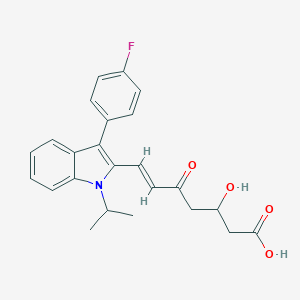

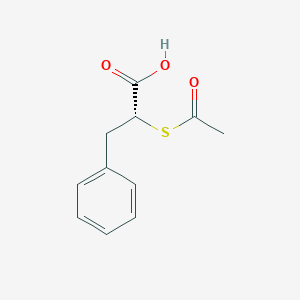

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]-3-hydrazinyl-3-oxopropyl]amino]acetic acid](/img/structure/B24291.png)

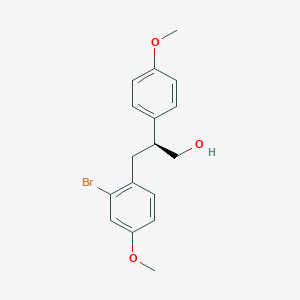

![(S)-4-Benzyl-3-[(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-2-oxazolidinone](/img/structure/B24306.png)